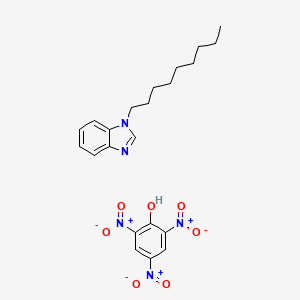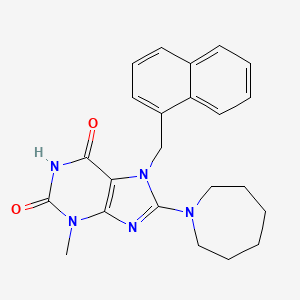
1-nonylbenzimidazole;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-nonylbenzimidazole typically involves the alkylation of benzimidazole with nonyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The product is isolated by crystallization from the reaction mixture.
Industrial Production Methods
Industrial production of 1-nonylbenzimidazole follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and automated purification systems to ensure consistent quality.
For 2,4,6-trinitrophenol, industrial production involves large-scale nitration reactors with advanced safety measures to handle the highly reactive and explosive nature of the compound. The product is purified through multiple crystallization steps and is often stored in a moistened state to reduce the risk of detonation .
Análisis De Reacciones Químicas
Types of Reactions
1-nonylbenzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxylated derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
2,4,6-trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols or other partially reduced derivatives.
Nucleophilic Substitution: The nitro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products
Oxidation of 1-nonylbenzimidazole: Produces nonylbenzimidazole oxides or hydroxylated derivatives.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols or other partially reduced products.
Aplicaciones Científicas De Investigación
1-nonylbenzimidazole;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of dyes, explosives, and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-nonylbenzimidazole;2,4,6-trinitrophenol involves its interaction with cellular components. The nonylbenzimidazole moiety can interact with microbial cell membranes, disrupting their integrity and leading to cell death. The 2,4,6-trinitrophenol component can act as an oxidizing agent, causing oxidative stress and damage to cellular components such as proteins and DNA .
Comparación Con Compuestos Similares
Similar Compounds
2,4-dinitrophenol: Similar in structure but with two nitro groups instead of three.
4-nitrophenol: Contains a single nitro group.
2,4,6-trinitrotoluene (TNT): Similar nitroaromatic compound but with a methyl group instead of a hydroxyl group.
Uniqueness
1-nonylbenzimidazole;2,4,6-trinitrophenol is unique due to the combination of the nonylbenzimidazole and trinitrophenol moieties, which confer both antimicrobial and oxidative properties.
Propiedades
Fórmula molecular |
C22H27N5O7 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
1-nonylbenzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2.C6H3N3O7/c1-2-3-4-5-6-7-10-13-18-14-17-15-11-8-9-12-16(15)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9,11-12,14H,2-7,10,13H2,1H3;1-2,10H |
Clave InChI |
OLROSISZZUPWKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C=NC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)

![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)


![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)


![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
